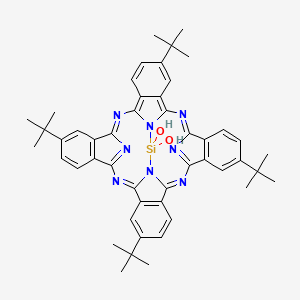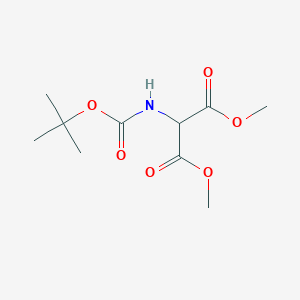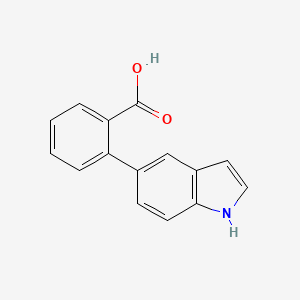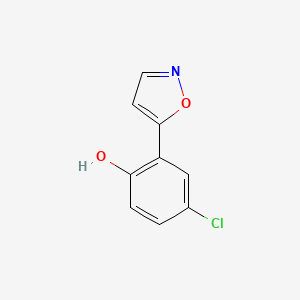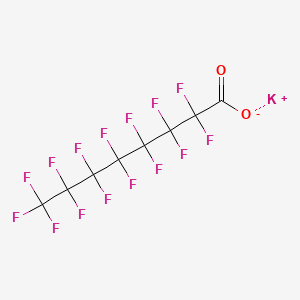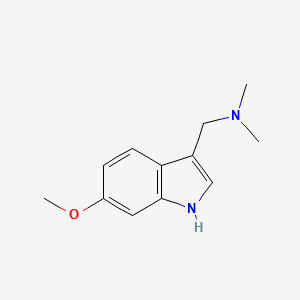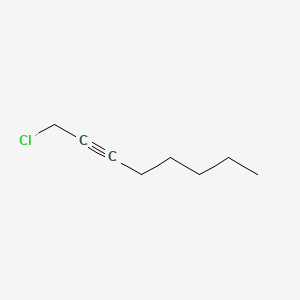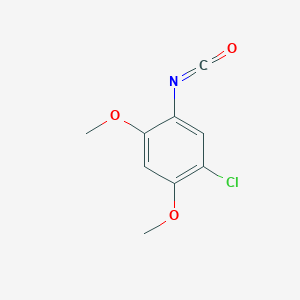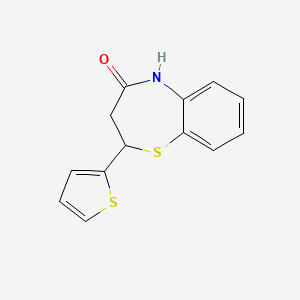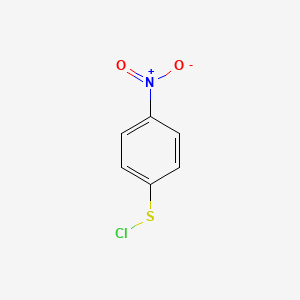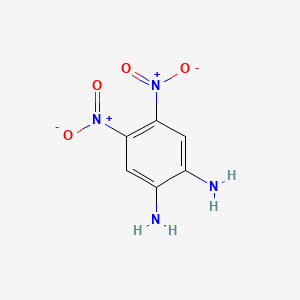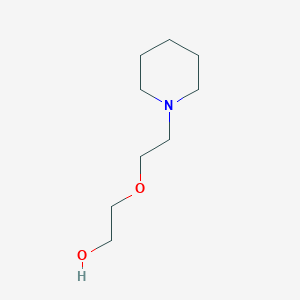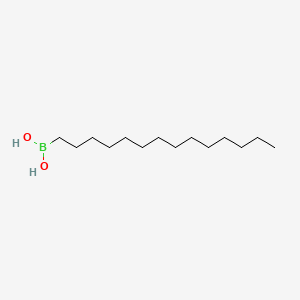
n-テトラデシルボロン酸
概要
説明
n-Tetradecylboronic acid, also known as 1-Tetradecylboronic acid, is a chemical compound with the molecular formula C14H31BO2 . It is a subclass of organoborane compounds . This compound was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of borinic acids, including n-Tetradecylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of n-Tetradecylboronic acid is represented by the SMILES notation CCCCCCCCCCCCCCB(O)O . It has a molecular weight of 242.21 g/mol .
Chemical Reactions Analysis
Boronic acid-based compounds, including n-Tetradecylboronic acid, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
Physical And Chemical Properties Analysis
n-Tetradecylboronic acid has a melting point of 72°C to 76°C . It has a molecular weight of 242.21 g/mol .
作用機序
Target of Action
n-Tetradecylboronic acid, also known as Tetradecylboronic Acid, is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of n-Tetradecylboronic acid are the organic groups involved in the SM coupling reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, n-Tetradecylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The boronic acids, such as n-Tetradecylboronic acid, have become the reagents of choice for this reaction due to their enhanced reactivity and high atom-economy .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound has a molecular weight of 24221 , which could influence its bioavailability
Result of Action
The primary result of the action of n-Tetradecylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of n-Tetradecylboronic acid’s action would depend on the particular compounds being synthesized.
Action Environment
The action, efficacy, and stability of n-Tetradecylboronic acid can be influenced by various environmental factors. For instance, the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area and with appropriate protective equipment .
実験室実験の利点と制限
N-Tetradecylboronic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, which makes it useful for various applications. However, n-Tetradecylboronic acid has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in some research projects. In addition, this compound can be toxic in high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on n-Tetradecylboronic acid. One area of research is the development of new synthesis methods for this compound, which can improve its efficiency and reduce its cost. Another area of research is the development of new applications for this compound, such as in the development of new drug delivery systems or biosensors. In addition, more research is needed to fully understand the mechanism of action of n-Tetradecylboronic acid and its potential applications in various biological processes.
Conclusion
n-Tetradecylboronic acid is a boronic acid derivative that has various scientific research applications. It is commonly used in the synthesis of other compounds and has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on n-Tetradecylboronic acid, which can improve its efficiency and expand its potential applications.
科学的研究の応用
センシングアプリケーション
n-テトラデシルボロン酸: は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基と相互作用する能力があるため、センシングアプリケーションで使用されます 。この相互作用は、均一アッセイと不均一検出システムの両方の開発に不可欠です。この化合物は、センシング材料の界面またはバルクサンプル内で使用することができ、さまざまなセンシング技術に適しています。
バイオラベリング
n-テトラデシルボロン酸のボロン酸基は、生物学的分子に広く存在するジオールに対して反応性があります。この反応性はバイオラベリングにおいて活用されており、研究者はバイオ分子の追跡と識別の目的でバイオ分子にタグ付けすることができます .
タンパク質操作と修飾
研究者は、n-テトラデシルボロン酸がジオール官能基を持つアミノ酸に対して反応性があることを利用して、タンパク質を操作および修飾しています。これは、タンパク質の機能、相互作用の研究、および治療用タンパク質の開発において重要な意味を持っています .
分離技術
n-テトラデシルボロン酸: は、その選択的結合特性により、分離技術で使用できます。これは、特にグリコシル化分子の電気泳動において有用であり、複雑な生物学的サンプルの分離と分析を支援します .
治療薬開発
ボロン酸と生物学的分子との相互作用は、治療薬の可能性を開きます。n-テトラデシルボロン酸は、インスリンなどの薬物の制御放出や、複雑な分子の合成における役割を通じて新規薬剤の開発に関与する可能性があります .
材料科学研究
n-テトラデシルボロン酸の長鎖アルキル鎖とボロン酸官能基は、材料科学研究において興味深い候補となっています。これは、分析方法用のマイクロ粒子の作成や、さまざまな用途向けのポリマーの作成に使用できます.
有機合成
有機合成において、n-テトラデシルボロン酸の官能基は、複雑な分子を作成するのに役立ちます。そのボロン酸とアルキル鎖は、多成分反応の構成要素として使用でき、多様で精巧な小分子の合成に貢献します.
創薬とデザイン
n-テトラデシルボロン酸を含むボロン酸のユニークな特性は、創薬とデザインにおいて活用されています。それらは、可逆的共有結合阻害剤として役立ち、ボロン酸部分を含む市販薬の合成に不可欠です .
Safety and Hazards
特性
IUPAC Name |
tetradecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUAMUGSKSODIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393346 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100888-40-2 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
